molecular formula C17H17FN2O6S B2479623 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide CAS No. 941901-04-8

4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide

Cat. No.: B2479623
CAS No.: 941901-04-8
M. Wt: 396.39
InChI Key: PMAUVHOKNHRHBE-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of fluorine, methoxy, and nitro groups in the compound suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Sulfonylation: Attachment of the sulfonyl group to the aromatic ring.

    Amidation: Formation of the amide bond between the sulfonylated aromatic compound and the butanoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Replacement of the fluorine atom with a nucleophile.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Antimicrobial Agents: Potential use as an antimicrobial agent due to the sulfonamide group.

    Enzyme Inhibition: Possible inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential therapeutic applications in treating bacterial infections.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Chemical Manufacturing: Intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide would depend on its specific application. In medicinal chemistry, it might inhibit bacterial growth by interfering with enzyme function. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase, leading to enzyme inhibition and bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide
  • 4-((4-bromophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide
  • 4-((4-methylphenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide

Uniqueness

The presence of the fluorine atom in 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide can enhance its biological activity and metabolic stability compared to its analogs with different substituents. Fluorine atoms are known to increase the lipophilicity and membrane permeability of compounds, potentially leading to better pharmacokinetic properties.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(4-methoxy-2-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O6S/c1-26-13-6-9-15(16(11-13)20(22)23)19-17(21)3-2-10-27(24,25)14-7-4-12(18)5-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAUVHOKNHRHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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